N-二苯甲基-3-((3-氯吡啶-4-基)氧代)吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

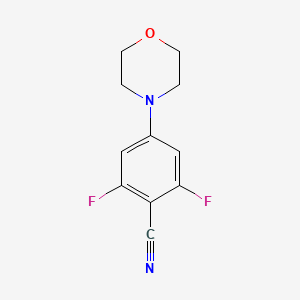

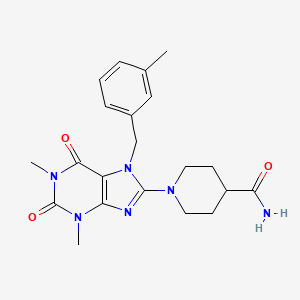

Cyclization and Synthesis of Pyrrolidine Derivatives

The synthesis of N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide involves the cyclization of lithiated pyridine and quinoline carboxamides, as described in the synthesis of related polycyclic heterocycles. Lithiation of N-benzyl pyridine and quinoline carboxamides alpha to nitrogen yields anions that can intramolecularly attack the pyridine or quinoline ring, leading to the formation of compounds with four-, five-, or six-membered rings. These compounds can be further modified through oxidation, protonation, alkylation, or acylation to produce a variety of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams .

Molecular Structure and Chemical Reactions

The molecular structure of pyrrolidine derivatives can be complex, with the potential for various substituents to influence the chemical properties and reactivity. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates the versatility of pyrrolidine scaffolds in accommodating different functional groups, which can significantly alter their antioxidant activity. The structure of these compounds has been confirmed using X-ray diffraction analysis, which provides detailed information on atom positions, bond lengths, angles, and dihedral angles .

Physical and Chemical Properties

The physical and chemical properties of N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide and related compounds are influenced by their molecular structure. For example, the presence of a pyrrolidine ring can confer certain drug-like physicochemical properties consistent with central nervous system (CNS) target space. This is exemplified by N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which have been studied as selective dual serotonin/noradrenaline reuptake inhibitors. These compounds exhibit good selectivity over dopamine reuptake inhibition and possess physicochemical properties suitable for CNS applications .

Case Studies and Applications

Case studies involving pyrrolidine derivatives often focus on their biological activity and potential therapeutic applications. For instance, the antioxidant activity of certain pyrrolidine derivatives has been screened, revealing potent antioxidant properties in some compounds, surpassing even well-known antioxidants like ascorbic acid . Additionally, the cytotoxic activity of cyclic systems in thiadiazolopyridine benzamide derivatives and their copper(II) complexes has been evaluated against various human cancer cell lines, demonstrating significant cytotoxicity and potential for cancer treatment .

科学研究应用

合成和生物活性的预测

含有N-二苯甲基-3-((3-氯吡啶-4-基)氧代)吡咯烷-1-甲酰胺的多环体系通过一锅缩合方法合成。这些化合物已被结构表征,并显示出生物活性的潜力,正如PASS(物质活性光谱预测)模型所预测的那样 (Kharchenko, Detistov, & Orlov, 2008).

抗惊厥活性

对源自二苯甲基-吡咯烷-2,5-二酮的N-曼尼希碱基的研究,其中包括与N-二苯甲基-3-((3-氯吡啶-4-基)氧代)吡咯烷-1-甲酰胺结构相关的化合物,显示出显着的抗惊厥特性。这是通过小鼠体内试验确定的 (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2016).

在杂环化学中的应用

该化合物用于合成新型杂环体系,如5,7-二氢-5-氧代吡啶和嘧啶并[1,2-a]苯并咪唑。这些合成有助于杂环化学的扩展,为进一步的研究和潜在应用提供了新的化合物 (Caroti, Ceccotti, Settimo, Palla, & Primofiore, 1986).

抗氧化活性

与N-二苯甲基-3-((3-氯吡啶-4-基)氧代)吡咯烷-1-甲酰胺相关的1-(5-氯-2-羟苯基)-5-氧代吡咯烷-3-甲酸衍生物的研究表明具有有效的抗氧化活性。一些化合物表现出的抗氧化活性高于抗坏血酸 (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

NK-1拮抗剂活性

涉及通过区域选择性吡啶金属化化学合成化合物(包括N-二苯甲基类似物)的研究已经导致NK-1拮抗剂的开发。这些拮抗剂与研究神经营肽受体有关,并可能对治疗各种神经系统疾病有影响 (Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006).

促智活性

与N-二苯甲基-3-((3-氯吡啶-4-基)氧代)吡咯烷-1-甲酰胺结构相关的化合物已被测试其促智活性,这与其增强认知功能的潜力有关。这为开发认知障碍的新型治疗剂开辟了道路 (Valenta, Urban, Taimr, & Polívka, 1994).

合成方法的改进

已经进行研究以改进相关化合物的合成,重点是优化反应条件并提高收率和纯度。这项研究有助于这些化学品的更有效和更具成本效益的生产 (Song, 2007).

属性

IUPAC Name |

N-benzhydryl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c24-20-15-25-13-11-21(20)29-19-12-14-27(16-19)23(28)26-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19,22H,12,14,16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYURCVRUENSXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)

![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)